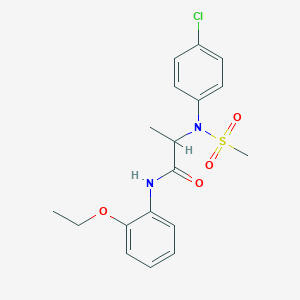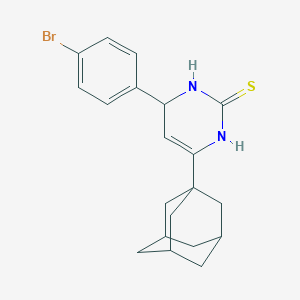![molecular formula C26H23N3O4S B4178895 2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been extensively studied for its anti-cancer properties. It was first developed by the pharmaceutical company Bayer AG, and has since been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mécanisme D'action
Sorafenib works by inhibiting the activity of several protein kinases that are involved in tumor growth and progression. Specifically, it binds to the ATP-binding site of RAF kinases, which are downstream effectors of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting RAF kinases, sorafenib prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, sorafenib has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of several other protein kinases, including VEGFR-2, PDGFR-β, and FLT-3. These kinases are involved in angiogenesis, the formation of new blood vessels that supply nutrients to tumors. By inhibiting angiogenesis, sorafenib can help to starve tumors of the nutrients they need to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized, and it has been extensively studied for its anti-cancer properties. In addition, it has been shown to have a relatively low toxicity profile, which makes it a good candidate for use in preclinical studies.
However, sorafenib also has some limitations for use in lab experiments. For example, it has a relatively short half-life in vivo, which can make it difficult to achieve sustained levels of drug exposure. In addition, it has been shown to have variable efficacy in different types of cancer, which can make it difficult to extrapolate results from one type of cancer to another.
Orientations Futures
There are several future directions for research on sorafenib. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of sorafenib. For example, sorafenib has been shown to synergize with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway.
Another area of interest is the identification of biomarkers that can predict response to sorafenib. For example, several studies have suggested that the expression of certain proteins, such as HIF-1α and ERCC1, may be predictive of response to sorafenib in hepatocellular carcinoma.
Finally, there is ongoing research into the development of new and improved kinase inhibitors that can overcome some of the limitations of sorafenib. For example, several next-generation RAF inhibitors are currently in development that may have improved efficacy and selectivity compared to sorafenib.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its anti-cancer properties, particularly in the treatment of renal cell carcinoma and hepatocellular carcinoma. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and progression, including RAF kinases, VEGFR-2, and PDGFR-β. In addition, sorafenib has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Propriétés
IUPAC Name |
2-(4-phenylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-19(33-23-14-10-21(11-15-23)20-7-3-2-4-8-20)26(30)28-22-12-16-24(17-13-22)34(31,32)29-25-9-5-6-18-27-25/h2-19H,1H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGPJDJNKPTLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)
![3-chloro-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4178815.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)

![1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4178869.png)
![2-{[3-oxo-3-(1-piperidinyl)propyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4178876.png)
![1-ethyl-6-fluoro-7-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4178880.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)
![2-(4-biphenylyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178918.png)